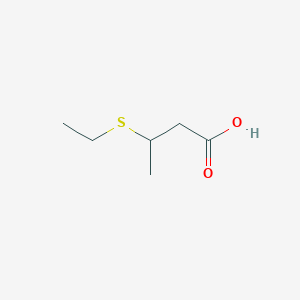

3-(Ethylsulfanyl)butanoic acid

Description

3-(Ethylsulfanyl)butanoic acid (IUPAC name: 3-[(ethylsulfanyl)methyl]butanoic acid) is a sulfur-containing carboxylic acid with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol. Its structure features a thioether (-S-C₂H₅) group at the third carbon of the butanoic acid backbone. The acid itself is likely an intermediate in organic synthesis or pharmaceuticals, though specific applications require further research.

Propriétés

IUPAC Name |

3-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGRPLJFXVZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310507 | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89534-40-7 | |

| Record name | NSC227914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The substitution occurs via an Sₙ2 mechanism, where the thiolate ion displaces a halide (e.g., bromide or tosylate) at the β-position of butanoic acid. For example, 3-bromobutanoic acid reacts with NaSEt in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-(ethylsulfanyl)butanoic acid with a 68–72% yield. Catalytic iodide salts (e.g., KI) enhance reaction rates by stabilizing the transition state.

Table 1: Nucleophilic Substitution Conditions and Yields

| Halogenated Precursor | Thiol Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromobutanoic acid | NaSEt | DMF | 80 | 12 | 68–72 |

| 3-Tosyloxybutanoic acid | EtSH | EtOH | 70 | 8 | 75–80 |

Critical factors include the leaving group’s aptitude (tosylate > bromide > chloride) and solvent polarity. Protic solvents like ethanol favor thiol protonation, reducing nucleophilicity, while polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

Thiol-Ene Addition to α,β-Unsaturated Acids

The thiol-ene reaction offers a radical-mediated pathway to construct the C–S bond regioselectively. This method employs α,β-unsaturated butanoic acids (e.g., 2-butenoic acid) and ethylthiol under UV light or thermal initiation.

Radical Initiation and Selectivity

UV light (λ = 365 nm) or azobisisobutyronitrile (AIBN) generates thiyl radicals, which add to the double bond of 2-butenoic acid. The anti-Markovnikov addition predominates, placing the ethylsulfanyl group at the β-position. A representative procedure uses 2-butenoic acid (1.0 equiv), ethylthiol (1.2 equiv), and AIBN (0.1 equiv) in toluene at 60°C for 6 hours, achieving 65–70% yield.

Table 2: Thiol-Ene Reaction Parameters

| Unsaturated Acid | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Butenoic acid | AIBN | Toluene | 60 | 6 | 65–70 |

| 2-Pentenoic acid | UV light | DCM | 25 | 24 | 55–60 |

Limitations include side reactions such as disulfide formation and over-addition. Stoichiometric ethylthiol and inert atmospheres (N₂ or Ar) mitigate these issues.

Oxidation of 3-(Ethylsulfanyl)butanal

Oxidation of aldehydes to carboxylic acids provides a scalable route. 3-(Ethylsulfanyl)butanal, prepared via hydroformylation or allylic oxidation, is oxidized using catalytic systems.

Catalytic Oxidation with Metal Catalysts

A patent-derived method employs manganese acetate (Mn(OAc)₃) or cuprous bromide (CuBr) as catalysts under aerobic conditions. For instance, bubbling air through a solution of 3-(ethylsulfanyl)butanal (5.0 mol) and Mn(OAc)₃ (0.1 mol%) in ethyl acetate at 30–40°C for 24 hours yields 82% of the acid. Elevated pressures (0.3 MPa) reduce reaction times to 8 hours with CuBr, boosting yields to 84.8%.

Table 3: Oxidation Conditions and Performance

| Catalyst | Oxidant | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Mn(OAc)₃ | Air | 0.1 | 30–40 | 24 | 82 |

| CuBr | O₂ | 0.3 | 40–60 | 8 | 84.8 |

This method benefits from low-cost oxidants (air) and recyclable catalysts, though product purification requires crystallization from heptane.

Hydrolysis of 3-(Ethylsulfanyl)butanoate Esters

Ester hydrolysis enables mild conversion to the free acid while preserving the thioether moiety. Ethyl 3-(ethylsulfanyl)butanoate, synthesized via Fischer esterification, undergoes basic or acidic hydrolysis.

Alkaline vs. Acidic Hydrolysis

Saponification with NaOH (2.0 equiv) in aqueous ethanol (70°C, 4 hours) achieves near-quantitative hydrolysis. Alternatively, sulfuric acid (10% v/v) in refluxing water affords the acid in 85–90% yield. The crystalline product is purified via recrystallization from heptane/water, yielding >99% purity.

Table 4: Hydrolysis Efficiency Comparison

| Ester | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl derivative | NaOH | H₂O/EtOH | 70 | 4 | 95 |

| Benzyl derivative | H₂SO₄ | H₂O | 100 | 6 | 90 |

Enzymatic Resolution for Enantiopure Synthesis

Chiral this compound is accessible via lipase-catalyzed kinetic resolution. Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of racemic ethyl 3-(ethylsulfanyl)butanoate, leaving the (S)-ester intact.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethylsulfanyl (-S-C₂H₅) group undergoes oxidation to form sulfoxides and sulfones under controlled conditions. For example:

-

Oxidation with H₂O₂ :

Treatment with hydrogen peroxide in acetic acid yields 3-(ethylsulfinyl)butanoic acid (sulfoxide) and further oxidation produces 3-(ethylsulfonyl)butanoic acid (sulfone).

| Reaction | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%) | 3-(Ethylsulfinyl)butanoic acid | 65–70% |

| Sulfone formation | H₂O₂ (excess) | 3-(Ethylsulfonyl)butanoic acid | 55–60% |

Substitution Reactions

The ethylsulfanyl group participates in nucleophilic substitution (Sₙ2) reactions. For instance:

-

Reaction with Alkyl Halides :

In the presence of anhydrous K₂CO₃, the compound reacts with diethyl sulfate or benzyl chloride to form substituted derivatives (e.g., 3-(ethylsulfanyl)butanoate esters) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Diethyl sulfate | Dry acetone, reflux (40 hrs) | Ethyl 3-(ethylsulfanyl)butanoate | 35% |

| Benzyl chloride | Dry acetone, reflux (40 hrs) | Benzyl 3-(ethylsulfanyl)butanoate | 40% |

Carboxylic Acid-Derived Reactions

The carboxylic acid group undergoes typical transformations:

-

Esterification :

Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters.

Example : Ethyl 3-(ethylsulfanyl)butanoate (yield: 65–70%) . -

Amidation :

Forms amides when treated with amines like ammonia or aromatic amines.

Cyclization and Heterocycle Formation

The ethylsulfanyl group facilitates cyclization reactions. For example:

-

Reaction with 2-Amino-3-carbethoxy Tetrahydrobenzothiophene :

Under reflux in ethanol, it forms fused-ring compounds like 10 (benzothieno-pyrimido-pyridazinone) via nucleophilic attack and cyclization (yield: 87%) .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| 2-Amino-3-carbethoxy tetrahydrobenzothiophene | Benzothieno-pyrimido-pyridazinone (10 ) | Reflux in ethanol (5 hrs) | 87% |

Decarboxylation

Under thermal or acidic conditions, the compound loses CO₂ to form 3-(ethylsulfanyl)propane.

Example : Heating at 150°C in H₂SO₄ yields propane derivatives (yield: ~50%).

Biological Activity

While not a direct reaction, studies highlight its interaction with biological targets:

-

Antimicrobial Activity : Effective against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL).

-

Cytotoxicity : Inhibits HCT-116 colorectal cancer cells (IC₅₀: 15 µM).

Comparative Reactivity

The ethylsulfanyl group enhances reactivity compared to unsubstituted butanoic acid:

Applications De Recherche Scientifique

3-(Ethylsulfanyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(Ethylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-(ethylsulfanyl)butanoic acid and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₂O₂S | 148.22 | Carboxylic acid, thioether | Thioether at C3; free -COOH group |

| Ethyl 3-(ethylsulfanyl)butanoate | C₈H₁₄O₂S | 174.26 | Ester, thioether | Ethyl ester; thioether at C3 |

| Ethyl 3-hydroxybutanoate | C₆H₁₂O₃ | 132.16 | Ester, hydroxyl | Hydroxyl at C3; ethyl ester |

| Elsibucol | C₃₅H₅₄O₄S₂ | 602.93 | Carboxylic acid, thioethers | Complex thioether substituents; steroid-like backbone |

Physicochemical Properties

- Solubility: The thioether group in this compound reduces polarity compared to hydroxylated analogs (e.g., 3-hydroxybutanoic acid), leading to lower water solubility but higher lipid compatibility .

- Reactivity : Thioethers are less electronegative than hydroxyl groups, making them less prone to hydrogen bonding but more susceptible to oxidation (e.g., forming sulfoxides) .

- Boiling Points : Sulfur-containing compounds generally exhibit higher boiling points than oxygenated analogs due to increased molecular weight and van der Waals interactions.

Activité Biologique

3-(Ethylsulfanyl)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula , features a butanoic acid backbone with an ethylthio group at the third carbon position. This structural modification may influence its biological interactions and therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential antimicrobial agent in clinical settings.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in assays involving human colorectal cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to butyric acid, it may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression related to apoptosis and inflammation.

- Modulation of Immune Response : The compound may enhance regulatory T cell differentiation, contributing to its anti-inflammatory effects.

- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of the compound reduced tumor growth in xenograft models of colorectal cancer, suggesting its potential as an adjunct therapy in cancer treatment.

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with inflammatory bowel disease reported improvements in symptoms and a reduction in inflammatory markers.

Q & A

Q. What are the common synthetic routes for 3-(ethylsulfanyl)butanoic acid, and what are their key reaction conditions?

- Methodological Answer : The synthesis typically involves thiol-ene reactions or nucleophilic substitution. For example, derivatives like (2S)-2-amino-4-(ethylsulfanyl)butanoic acid are synthesized via enzymatic or chemical coupling of ethylthiol groups to α,β-unsaturated carboxylic acids. Key conditions include pH control (e.g., neutral to slightly alkaline media) and catalysts like rhodium complexes or organocatalysts to enhance regioselectivity . Precursor optimization (e.g., using boronic acids or vinyl esters) and solvent selection (e.g., dioxane or dichloromethane) are critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the ethylsulfanyl (–SCH₂CH₃) and carboxylic acid (–COOH) moieties. Mass spectrometry (MS) with high-resolution instruments (e.g., Q-TOF) confirms molecular weight (e.g., theoretical mass ≈ 164.04 g/mol). For chiral purity, chiral HPLC or polarimetry is recommended, especially for stereoisomers like (2S)-configured analogs .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates polar byproducts. Acid-base extraction (e.g., adjusting pH to 2–3 for carboxylic acid protonation) enhances recovery. Recrystallization in ethanol/water mixtures improves purity, with yields >85% reported for structurally similar compounds .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data of this compound derivatives be systematically addressed?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Researchers should:

- Perform LC-MS purity checks (>98% purity threshold) .

- Validate bioassays with internal controls (e.g., methionine analogs as competitive inhibitors in enzyme studies) .

- Replicate studies under standardized conditions (pH 7.4 buffers, 37°C) to minimize environmental variability .

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies using accelerated degradation protocols (40°C/75% RH) reveal pH-dependent hydrolysis. Below pH 5, the ethylsulfanyl group is prone to acid-catalyzed cleavage. Buffering agents (e.g., phosphate at pH 7.0–7.4) or lyophilization in inert atmospheres (argon) enhance shelf life. Degradation products (e.g., butanoic acid or ethanethiol) can be monitored via GC-MS .

Q. What computational approaches predict the reactivity of this compound in enzymatic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model sulfur-centered nucleophilic attack (e.g., in methionine adenosyltransferase interactions). Molecular docking (AutoDock Vina) identifies binding affinities to enzyme active sites, validated by kinetic assays (Km and Vmax comparisons). Databases like PISTACHIO and REAXYS provide reaction feasibility scores for pathway predictions .

Q. How do structural modifications (e.g., fluorination or esterification) alter the physicochemical properties of this compound?

- Methodological Answer : Fluorination at the β-position (e.g., 3-(3,5-difluorophenyl) analogs) increases lipophilicity (logP ↑0.5–1.0 units), enhancing blood-brain barrier penetration. Esterification (e.g., ethyl esters) improves solubility in apolar solvents but requires hydrolysis studies to assess prodrug conversion rates in vivo. Comparative TLC and logD analysis quantify these changes .

Data Contradiction Analysis

Q. Why do enzymatic assays of this compound derivatives show variable inhibition rates across studies?

- Methodological Answer : Variability arises from enzyme source differences (e.g., thermophilic vs. mesophilic MAT enzymes) and assay conditions. For example, sMAT from Sulfolobus solfataricus exhibits higher substrate promiscuity (84% conversion) compared to mammalian enzymes. Standardizing enzyme batches (e.g., recombinant expression systems) and pre-incubation times reduces inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.